(S)-1-N-Fmoc-propane-1,2-diamine HCl
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Overview
Description
(S)-1-N-Fmoc-propane-1,2-diamine hydrochloride is a chemical compound used primarily in the field of organic synthesis. It is a derivative of propane-1,2-diamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its ability to protect the amino group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride typically involves the protection of the amino group of propane-1,2-diamine with an Fmoc group. This can be achieved through the reaction of propane-1,2-diamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent composition.
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Coupling Reactions: It is often used in peptide coupling reactions where the protected amine group reacts with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Dichloromethane: Common solvent for the synthesis and reactions involving this compound.
Triethylamine: Used as a base in the protection reaction.
Major Products Formed:
Deprotected Amine: Upon removal of the Fmoc group.
Peptide Chains: When used in peptide synthesis, it contributes to the formation of longer peptide chains.
Scientific Research Applications
(S)-1-N-Fmoc-propane-1,2-diamine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
(S)-1-N-Boc-propane-1,2-diamine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
(S)-1-N-Cbz-propane-1,2-diamine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness: (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride is unique due to the Fmoc group’s stability under acidic conditions and its easy removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDNYAYKBODBU-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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